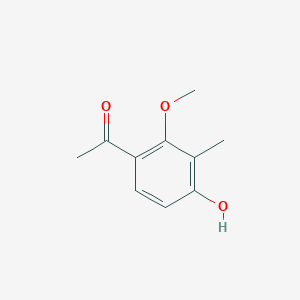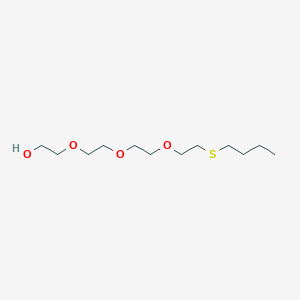
3,6,9-Trioxa-12-thiahexadecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9-Trioxa-12-thiahexadecan-1-ol is a chemical compound with the molecular formula C₁₂H₂₆O₄S It is characterized by the presence of three oxygen atoms and one sulfur atom within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trioxa-12-thiahexadecan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base. The reaction proceeds through the opening of the epoxide ring by the thiol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9-Trioxa-12-thiahexadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6,9-Trioxa-12-thiahexadecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6,9-Trioxa-12-thiahexadecan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. The presence of the sulfur atom allows for unique interactions with biological molecules, contributing to its potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12-Tetraoxahexadecan-1-ol: Similar in structure but contains an additional oxygen atom.
6,9,12-Trioxa-3-thiahexadecan-1-ol: Similar structure with a different arrangement of oxygen and sulfur atoms.
Uniqueness
3,6,9-Trioxa-12-thiahexadecan-1-ol is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
111290-06-3 |
|---|---|
Molekularformel |
C12H26O4S |
Molekulargewicht |
266.40 g/mol |
IUPAC-Name |
2-[2-[2-(2-butylsulfanylethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H26O4S/c1-2-3-11-17-12-10-16-9-8-15-7-6-14-5-4-13/h13H,2-12H2,1H3 |
InChI-Schlüssel |
WMYDEGJBUANWBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


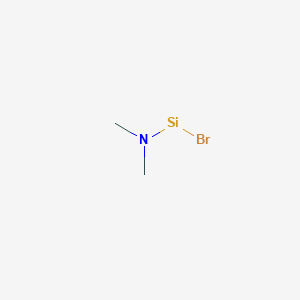
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)
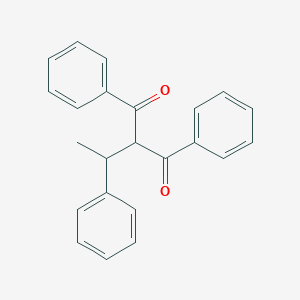
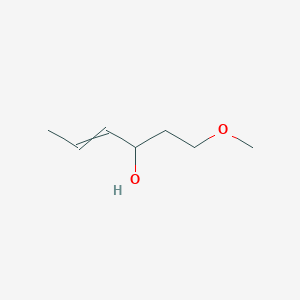
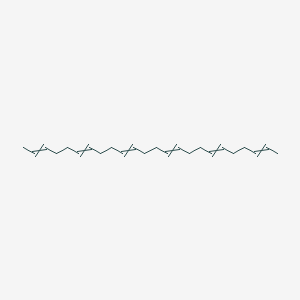
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
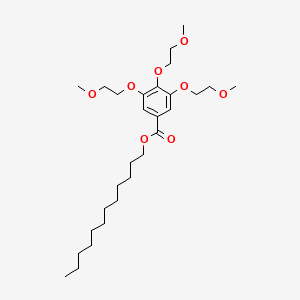
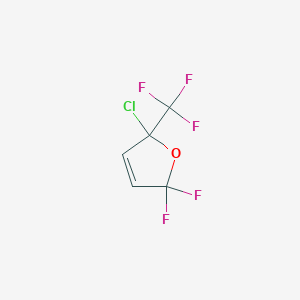
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
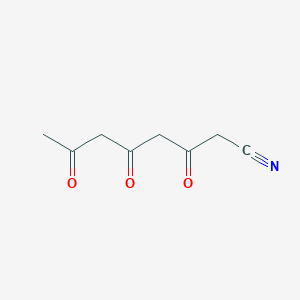
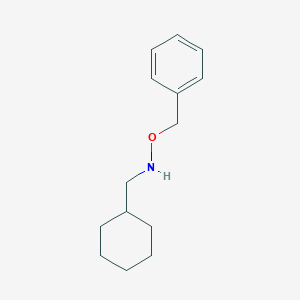
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
